Benzoxazole-7-sulfonic Acid, 2-Amino-5-chloro-: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Derivatization
Benzoxazole-7-sulfonic Acid, 2-Amino-5-chloro-: A Comprehensive Technical Guide to Physicochemical Properties, Synthesis, and Derivatization
Executive Summary
Benzoxazole-7-sulfonic acid, 2-amino-5-chloro- (Molecular Formula: C₇H₅ClN₂O₄S) is a highly functionalized, polyheterocyclic building block of significant interest in medicinal chemistry, agrochemical development, and the synthesis of advanced functional dyes. Featuring a rigid benzoxazole core adorned with three orthogonal reactive sites—an electron-donating amino group, an electron-withdrawing chloro substituent, and a highly polar sulfonic acid moiety—this compound offers a unique scaffold for late-stage functionalization.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its chemical behavior, map its orthogonal reactivity, and provide field-validated, step-by-step protocols for its synthesis and downstream derivatization.
Physicochemical & Structural Profiling
To effectively utilize 2-amino-5-chlorobenzoxazole-7-sulfonic acid in synthetic workflows, one must first understand how its substituents electronically communicate across the conjugated benzoxazole system [1].
The oxygen atom in the oxazole ring acts as a weak electron donor via resonance, but the overall heterocycle is electron-deficient. The presence of the 5-chloro group further withdraws electron density via the inductive effect (-I), rendering the aromatic core highly resilient to oxidative degradation. Conversely, the 7-sulfonic acid group dominates the physical properties of the molecule. As a strong acid (pKa < 1), it exists almost entirely as a sulfonate anion at physiological pH, drastically reducing the molecule's LogP and enforcing high aqueous solubility.
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₇H₅ClN₂O₄S | Defines stoichiometry for cross-coupling and derivatization. |
| Molecular Weight | 248.64 g/mol | Optimal low-MW fragment for Fragment-Based Drug Discovery (FBDD). |
| PubChem CID | 46403 | Standard identifier for cheminformatics [1]. |
| Hydrogen Bond Donors | 2 (from -NH₂) | Capable of strong bidirectional hydrogen bonding in kinase hinge regions. |
| Hydrogen Bond Acceptors | 5 (-SO₃H, oxazole N/O) | High solvation energy; excellent target for formulation as a sodium salt. |
| Topological Polar Surface Area | 108 Ų | Restricts blood-brain barrier (BBB) permeability unless derivatized. |
Mechanistic Reactivity Map
The true value of this molecule lies in its orthogonal reactivity . A synthetic chemist can selectively address one functional group without necessitating protection-deprotection cycles for the others.
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The 2-Amino Group (Nucleophilic): The exocyclic amine is moderately nucleophilic. It readily participates in acylation (forming amides) or condensation with aldehydes (forming Schiff bases).
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The 5-Chloro Group (Electrophilic): While aryl chlorides are classically inert compared to bromides or iodides, modern palladium catalysis utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) allows for efficient Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at this position.
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The 7-Sulfonic Acid Group (Directing/Derivatizable): Beyond conferring solubility, the sulfonic acid can be activated to a sulfonyl chloride (using SOCl₂/DMF), which can subsequently be reacted with diverse amines to yield sulfonamides—a critical pharmacophore in carbonic anhydrase inhibitors and antibacterial agents.
Fig 1: Orthogonal reactivity map of 2-amino-5-chlorobenzoxazole-7-sulfonic acid.
Experimental Workflows & Protocols
Protocol 1: Synthesis of the Benzoxazole Core
Historically, 2-aminobenzoxazoles were synthesized by reacting o-aminophenols with cyanogen bromide (BrCN) [2]. However, BrCN is highly toxic and difficult to handle. A modern, field-validated alternative utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent [3, 4].
Precursor: 2-Amino-4-chlorophenol-6-sulfonic acid (CAS: 88-23-3) [5].
Step-by-Step Methodology:
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Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2-amino-4-chlorophenol-6-sulfonic acid (10 mmol, 2.23 g) in anhydrous N,N-Dimethylformamide (DMF) (25 mL). Causality: DMF is required to solubilize the highly polar zwitterionic precursor.
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Activation: Add Boron trifluoride etherate (BF₃·Et₂O) (20 mol%, 0.28 g) to the suspension. Stir at room temperature for 10 minutes. Causality: The Lewis acid activates the cyano group of NCTS, increasing its electrophilicity.
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Cyanation/Cyclization: Slowly add NCTS (12 mmol, 3.26 g) in portions over 15 minutes.
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Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor the reaction via LC-MS (consumption of the precursor mass m/z 223).
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Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Adjust the pH to ~3 using 1M HCl to ensure the sulfonic acid is protonated, which induces precipitation of the product.
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Isolation: Filter the resulting precipitate under vacuum, wash with cold water (2 × 20 mL) and diethyl ether (20 mL), and dry under high vacuum to afford 2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid as an off-white solid.
Protocol 2: Derivatization to a Sulfonamide
To increase lipophilicity for cell-based assays, the sulfonic acid can be converted to a sulfonamide.
Step-by-Step Methodology:
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Chlorination: Suspend 2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid (5 mmol, 1.24 g) in thionyl chloride (SOCl₂) (10 mL). Add 2 drops of anhydrous DMF as a catalyst.
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Reflux: Heat the mixture to reflux (79 °C) for 3 hours until gas evolution (SO₂ and HCl) ceases and the solution becomes homogeneous.
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Concentration: Cool to room temperature and remove excess SOCl₂ under reduced pressure. Caution: Do not expose the highly reactive sulfonyl chloride intermediate to moisture.
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Amidation: Dissolve the crude sulfonyl chloride in anhydrous dichloromethane (DCM) (15 mL). Cool to 0 °C. Dropwise, add a solution of your target primary/secondary amine (6 mmol) and triethylamine (TEA) (15 mmol) in DCM (5 mL).
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Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Fig 2: Synthetic workflow from precursor to final derivatized sulfonamide.
Applications in Drug Development
The 2-aminobenzoxazole core is a well-documented bioisostere for nucleic acid bases (adenine and guanine). When integrated into a drug discovery pipeline, the 2-amino-5-chlorobenzoxazole-7-sulfonic acid scaffold serves specific strategic purposes:
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Kinase Inhibitor Design: The 2-amino group acts as an excellent hinge-binding motif, forming critical hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region [2].
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Solubility Enhancement: Poor aqueous solubility is a leading cause of attrition in preclinical drug development. The incorporation of the 7-sulfonic acid moiety guarantees high thermodynamic solubility, making this building block ideal for synthesizing tool compounds, chemical probes, or drugs intended for intravenous formulation.
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Fluorescent Probes: Benzoxazoles exhibit inherent fluorescence. By coupling the 5-chloro position with extended conjugated systems (via Suzuki coupling), researchers can synthesize highly water-soluble, environment-sensitive fluorophores for live-cell imaging.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 46403, 2-amino-5-chloro-1,3-benzoxazole-7-sulfonic acid". PubChem, [Link]
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R. B. Rama, et al. "Benzoxazole: Synthetic Methodology and Biological Activities." Global Research Online, [Link]
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Glotz, G., et al. "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." ACS Omega, 2019, 4(20), 18883–18893. [Link]
